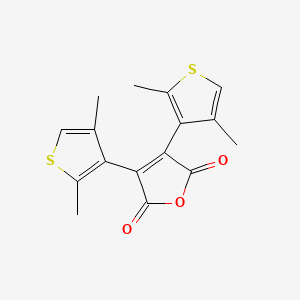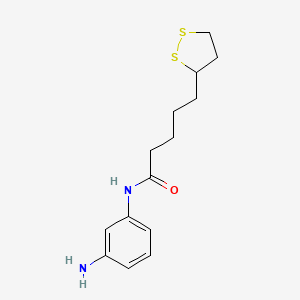
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two 2,4-dimethylthiophen-3-yl groups attached to a furan-2,5-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione typically involves a multi-step process. One common method is the palladium-catalyzed cross-coupling reaction between 2,5-dimethyl-3-thienylboronic acid and mucobromic acid under phase transfer catalysis conditions. This reaction yields 3,4-bis(2,5-dimethyl-3-thienyl)-5-hydroxyfuran-2-one, which is then oxidized using potassium permanganate to produce the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields 3,4-bis(2,5-dimethyl-3-thienyl)furan-2,5-dione .
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s electronic properties make it useful in studying biological electron transfer processes.
Industry: Used in the development of electronic materials, such as molecular switches and photochromic materials
Wirkmechanismus
The mechanism of action of 3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione involves its interaction with molecular targets through its electronic properties. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in the development of molecular switches and other electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Bis(2,5-dimethyl-3-thienyl)furan-2,5-dione: Similar in structure but with different substitution patterns.
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: Another furan derivative with different electronic properties.
Uniqueness
3,4-Bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring precise control of electron transfer processes.
Eigenschaften
CAS-Nummer |
560111-05-9 |
|---|---|
Molekularformel |
C16H14O3S2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3,4-bis(2,4-dimethylthiophen-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C16H14O3S2/c1-7-5-20-9(3)11(7)13-14(16(18)19-15(13)17)12-8(2)6-21-10(12)4/h5-6H,1-4H3 |
InChI-Schlüssel |
GJSAJTPORVVOHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=C1C2=C(C(=O)OC2=O)C3=C(SC=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)

![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)

![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
